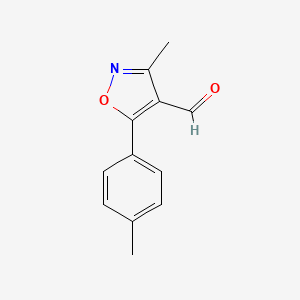

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde

Description

Chemical Identity and Classification

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde, designated with Chemical Abstracts Service registry number 1208081-78-0, possesses the molecular formula C₁₂H₁₁NO₂ and exhibits a molecular weight of 201.22 grams per mole. The compound belongs to the isoxazole class of heterocyclic compounds, specifically categorized as a substituted isoxazole-4-carbaldehyde derivative. The systematic nomenclature identifies this compound as 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde, reflecting its structural composition that includes a methyl substituent at position 3, a para-tolyl group at position 5, and an aldehyde functional group at position 4 of the isoxazole ring.

The compound exists in various synonymous forms within chemical databases, including 3-Methyl-5-p-tolylisoxazole-4-carboxaldehyde and MFCD15142855, which facilitate its identification across different research platforms and commercial sources. The structural arrangement places the aldehyde functionality in a unique position that influences both the electronic distribution within the heterocyclic system and the compound's reactivity profile.

Table 1: Physical and Chemical Properties of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde

Historical Context in Isoxazole Chemistry

The development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who synthesized the first compound in this series through oximation of propargylaldehyde acetal. This foundational achievement established the methodological framework for subsequent investigations into isoxazole derivatives and their synthetic accessibility. The historical progression of isoxazole chemistry has been marked by significant methodological advances that have enabled the preparation of increasingly complex substituted derivatives.

The emergence of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde within this historical context represents part of the broader evolution toward creating highly functionalized isoxazole systems. The compound's entry into chemical databases in 2012 coincides with a period of intensive research activity focused on developing novel isoxazole-containing molecules for various applications. This temporal placement aligns with the contemporary emphasis on heterocyclic diversity in medicinal chemistry and materials science.

Recent advances in isoxazole chemistry have led to the development of novel synthetic strategies, enabling the creation of a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. These methodological improvements have facilitated the design of more complex and bioactive derivatives, positioning compounds like 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde as valuable synthetic intermediates within this expanding field of research.

Significance in Heterocyclic Chemistry Research

The structural characteristics of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde contribute to its significance within heterocyclic chemistry research through multiple dimensions. The presence of the aldehyde functionality at position 4 provides a reactive site that enables further synthetic elaboration, making this compound particularly valuable as an intermediate for constructing more complex molecular architectures. This reactivity profile positions the compound within synthetic strategies aimed at developing novel heterocyclic systems with potential biological activity.

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery research. The specific substitution pattern present in 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde, featuring both aromatic and aliphatic substituents alongside the aldehyde functionality, provides a platform for investigating structure-activity relationships within this therapeutically relevant chemical space.

The compound's utility extends beyond biological applications to include its role in understanding fundamental aspects of heterocyclic chemistry. Isoxazole chemistry has been an interesting field of study for decades because of the prominent potential exhibited by derivatives in this class. The specific electronic and steric properties imparted by the methyl and para-tolyl substituents, combined with the electrophilic nature of the aldehyde group, create opportunities for mechanistic studies that contribute to the broader understanding of heterocyclic reactivity patterns.

Table 2: Research Applications of Isoxazole-4-carbaldehyde Derivatives

| Application Area | Research Focus | Significance |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex molecule construction | Enables access to diverse molecular frameworks |

| Biological Activity Studies | Structure-activity relationship investigations | Contributes to drug discovery efforts |

| Mechanistic Studies | Understanding heterocyclic reactivity | Advances fundamental chemical knowledge |

| Materials Science | Development of functional materials | Expands application scope beyond traditional uses |

Position within the Broader Isoxazole Framework

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde occupies a distinctive position within the broader isoxazole framework due to its specific substitution pattern and functional group arrangement. The isoxazole ring system, characterized by the presence of nitrogen and oxygen atoms in adjacent positions within a five-membered heterocyclic structure, provides the foundational scaffold upon which various substituents can be incorporated to modulate chemical and biological properties.

The positioning of substituents on the isoxazole ring significantly influences the compound's properties and reactivity. In the case of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde, the methyl group at position 3 provides steric and electronic effects that differ from those observed in related compounds with alternative substitution patterns. Similarly, the para-tolyl substituent at position 5 introduces aromatic character and additional steric bulk that influences molecular conformation and intermolecular interactions.

The aldehyde functionality at position 4 distinguishes this compound from related isoxazole derivatives that feature alternative functional groups at this position. This positioning contrasts with isoxazole-3-carbaldehyde derivatives, such as 5-(p-tolyl)isoxazole-3-carboxaldehyde, which exhibits different electronic properties and reactivity profiles due to the altered position of the aldehyde group. The literature reveals that isoxazole-4-carbaldehydes can be obtained through specific synthetic methodologies, including reactions of 3-oxetanone with primary nitro compounds, highlighting the specialized nature of this substitution pattern.

Within the context of isoxazole chemistry, compounds featuring the 4-carbaldehyde functionality represent a subset that offers unique synthetic opportunities. The electronic distribution within the heterocyclic system is influenced by the position of the aldehyde group, creating distinct reactivity patterns compared to other isoxazole derivatives. This positioning enables specific types of chemical transformations and contributes to the compound's utility in synthetic chemistry applications.

Properties

IUPAC Name |

3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTGUFCRIFLISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, which include this compound, are often synthesized for their potential biological activities.

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, potentially leading to a range of biological effects.

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical reactions, but the specifics would depend on the exact nature of the derivative and its biological targets.

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound.

Biological Activity

3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 173.21 g/mol

- IUPAC Name : 3-methyl-5-(p-tolyl)isoxazole-4-carbaldehyde

The isoxazole ring structure is significant due to its ability to interact with various biological targets, making it an interesting candidate for pharmacological studies.

Anticancer Properties

Recent studies have demonstrated that 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde exhibits anticancer properties . In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported an IC value of approximately 30 µM against human leukemia cells, indicating moderate cytotoxicity .

Table 1: Cytotoxicity of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest and apoptosis |

| MCF-7 (Breast Cancer) | 35 | Modulation of Bcl-2 and p21 expression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Tests against various bacterial strains have shown promising results, with notable inhibition zones observed in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL, suggesting effective antimicrobial properties.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been shown to stabilize neuronal cells and reduce oxidative stress markers. This suggests a possible role in the treatment of conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde:

- Study on Leukemia Cells : A detailed investigation into the effects on HL-60 cells revealed that the compound significantly decreased Bcl-2 expression while increasing p21 levels, indicating its role in promoting apoptosis and cell cycle arrest .

- Antimicrobial Evaluation : A series of tests conducted on various bacterial strains demonstrated that the compound effectively inhibited growth, supporting its potential use as an antimicrobial agent in therapeutic applications.

- Neuroprotection Research : A recent study indicated that treatment with this compound led to a reduction in markers of oxidative stress in neuronal cultures, suggesting its utility in neurodegenerative disease models .

Scientific Research Applications

Medicinal Chemistry

MPTIC is being investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. Its derivatives have shown promise in:

- Anti-inflammatory Activity : MPTIC has been explored for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

- Antimicrobial Properties : Research indicates that MPTIC derivatives exhibit significant activity against Mycobacterium tuberculosis, including strains resistant to conventional antibiotics.

The compound's biological activities are diverse:

- Enzyme Inhibition : MPTIC has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression. This inhibition can lead to altered gene expression profiles that may suppress tumor growth.

- Cell Growth Modulation : Studies have indicated that MPTIC can promote cell growth at low concentrations while exhibiting cytotoxic effects at higher doses.

Analytical Chemistry

MPTIC is utilized as a precursor in various analytical methods, including:

- Sensing Applications : It has been employed in the development of sensors for detecting biological molecules due to its ability to interact with specific targets.

Case Studies

Several key studies highlight the applications and efficacy of MPTIC:

- Study on Antimicrobial Activity : A study demonstrated that MPTIC derivatives effectively inhibited several strains of Mycobacterium tuberculosis, suggesting potential as a new class of anti-tuberculosis agents.

- HDAC Inhibition Study : Research indicated that modifications of MPTIC could enhance binding affinity to HDAC enzymes, showing promise in cancer treatment strategies .

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Anti-inflammatory | Significant | Potential COX inhibitor |

| Immunosuppressive | Moderate | Useful in autoimmune conditions |

| Antimicrobial | High | Effective against Mycobacterium tuberculosis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (C₉H₈N₂O₃): Features a pyrazole ring instead of p-tolyl and a carboxylic acid group, increasing polarity and hydrogen-bonding capacity .

- AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid): A neurotransmitter agonist with a propionic acid chain at position 4, contrasting with the carbaldehyde’s aldehyde group .

Physicochemical Properties

*Inferred from structural analogs; aldehyde groups typically confer moderate polarity.

Research Findings and Data

Spectral Data

Preparation Methods

Cycloaddition Approach

One common approach to synthesize isoxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, catalyzed by transition metals such as copper(I) or ruthenium(II). This reaction forms the isoxazole ring efficiently under mild conditions. Although this method is more commonly reported for related isoxazole carboxylic acids, it provides a foundational strategy adaptable for aldehyde derivatives by subsequent functional group transformations.

Multi-step Organic Synthesis Including Condensation and Cyclization

The preparation of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde often involves:

- Condensation reactions between appropriate precursors to form intermediates.

- Cyclization to close the isoxazole ring.

- Functional group modification to install the aldehyde group at the 4-position.

This route requires careful selection of solvents, catalysts, and reaction temperatures to maximize the yield and purity of the aldehyde product. For example, aromatic aldehydes or their derivatives can be introduced via selective oxidation or formylation reactions after ring formation.

Stepwise Synthesis via Protected Intermediates

A patented method for a closely related compound, 4-iodo-3-methylisoxazole-5-formaldehyde, involves:

- Condensation of acetone oxime with 2,2-diethoxyethyl acetate to form a diethoxymethyl-substituted dihydroisoxazole intermediate.

- Aromatization of this intermediate using methanesulfonyl chloride to yield a protected isoxazole derivative.

- Iodination with N-iodosuccinimide in acetonitrile to obtain the target aldehyde derivative.

This sequence highlights the utility of protecting groups (diethoxymethyl) and stepwise functionalization to achieve the aldehyde functionality with high selectivity and yield. The detailed reaction conditions include dropwise addition of reagents, controlled quenching, extraction, and purification steps to ensure product integrity.

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition of nitrile oxides and alkynes | Formation of isoxazole ring via 1,3-dipolar cycloaddition | Copper(I), Ruthenium(II) catalysts | High regioselectivity, mild conditions | May require post-functionalization to introduce aldehyde |

| Multi-step condensation and cyclization | Condensation, ring closure, aldehyde introduction | Various solvents and catalysts | Versatile, adaptable to different substituents | Multi-step, requires optimization of each step |

| Protected intermediate route (patented) | Condensation with acetone oxime, aromatization, iodination | Butyllithium, methanesulfonyl chloride, N-iodosuccinimide | High selectivity, industrial scalability | More complex, involves protective groups |

- The choice of solvent and temperature critically affects the yield and purity of the aldehyde product.

- Use of metal catalysts like copper(I) enhances cycloaddition efficiency and regioselectivity.

- Protective group strategies, such as diethoxymethyl, improve the stability of intermediates and facilitate selective functionalization.

- Industrial methods focus on minimizing by-products and waste, optimizing reaction times, and enabling scale-up.

| Step | Reagents/Conditions | Temperature | Yield (Approx.) | Notes |

|---|---|---|---|---|

| Condensation (acetone oxime + 2,2-diethoxyethyl acetate) | Butyllithium, THF, dropwise addition | 0 to room temp | High | Quenching and extraction critical |

| Aromatization | Methanesulfonyl chloride, alkali, dichloroethane | Room temp | Moderate to high | Aromatization to form isoxazole ring |

| Iodination | N-iodosuccinimide, acetonitrile, acid catalyst | Reflux or heated | High | Produces aldehyde functionality |

| Cycloaddition (alternative) | Nitrile oxide + alkyne, Cu(I) catalyst | Mild (room to 60°C) | High | Efficient ring formation |

The preparation of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is achieved through sophisticated multi-step organic synthesis strategies, including cycloaddition, condensation, and protective group chemistry. The methods emphasize control over reaction conditions, catalyst selection, and intermediate stability to maximize yield and purity. Patented industrial methods demonstrate scalability and operational simplicity by incorporating protective groups and selective functionalization steps. These preparation techniques provide a robust foundation for further research and application of this compound in pharmaceutical and synthetic chemistry contexts.

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves nucleophilic substitution of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives with phenol analogs (e.g., p-cresol) in the presence of a base like K₂CO₃. The reaction typically proceeds under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of starting materials), reaction time (6–12 hours), and temperature (80–100°C). Post-synthesis purification via recrystallization from ethanol/water mixtures or column chromatography is recommended to isolate the aldehyde product .

Advanced Question: How can researchers address regioselectivity challenges during the synthesis of 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde derivatives?

Methodological Answer:

Regioselectivity in isoxazole functionalization often depends on electronic and steric effects. For example, introducing electron-withdrawing groups (EWGs) on the aryl ring (e.g., p-tolyl) enhances electrophilic substitution at the 5-position. Computational tools (DFT calculations) can predict reactive sites, while experimental validation via competitive reactions with substituted phenols under controlled conditions (e.g., varying base strength or solvent polarity) helps identify optimal pathways. Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or HPLC monitoring .

Basic Question: What spectroscopic techniques are most effective for characterizing 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the isoxazole ring protons resonate between δ 6.5–8.0 ppm. Aromatic protons from the p-tolyl group show splitting patterns consistent with para-substitution.

- IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₁₂H₁₁NO₂: 217.21 g/mol).

Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Question: How can researchers resolve contradictions in spectral data for 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde derivatives?

Methodological Answer:

Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, aldehyde hydration in polar solvents can lead to geminal diol formation, altering spectral profiles. Mitigation strategies include:

- Using deuterated DMSO or CDCl₃ to stabilize the aldehyde form.

- Conducting variable-temperature NMR to detect dynamic equilibria.

- Comparing experimental data with computational simulations (e.g., Gaussian-based predictions) to identify dominant conformers .

Basic Question: What safety precautions are critical when handling 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde?

Methodological Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent aldehyde oxidation.

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors.

- Spills : Neutralize with sodium bisulfite solution and dispose of via hazardous waste protocols.

Refer to SDS guidelines for emergency measures (e.g., eye irrigation with water for 15 minutes upon contact) .

Advanced Question: What strategies optimize the stability of 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde under long-term storage?

Methodological Answer:

Stability studies indicate that aldehydes are prone to oxidation and polymerization. Strategies include:

- Adding stabilizers like BHT (0.1% w/w) to inhibit free-radical oxidation.

- Storing under inert gas (N₂ or Ar) to minimize air exposure.

- Conducting accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., carboxylic acid derivatives) .

Basic Question: How can the aldehyde group in this compound be utilized for further derivatization?

Methodological Answer:

The aldehyde moiety enables reactions such as:

- Condensation : With hydrazines to form hydrazones (useful for bioactivity screening).

- Reductive Amination : Using NaBH₃CN or H₂/Pd-C to generate amine-linked analogs.

- Wittig Reactions : To introduce alkenes for extended conjugation.

Optimize pH (6–8) and solvent (ethanol/THF) for high conversion rates .

Advanced Question: What computational methods predict the reactivity of 3-methyl-5-p-tolyl-isoxazole-4-carbaldehyde in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via PCM models. Transition-state analysis (IRC calculations) identifies activation barriers for key reactions (e.g., aldol condensations). Pair with experimental kinetic studies (UV-Vis monitoring) to validate computational predictions .

Basic Question: How can researchers confirm the absence of regioisomeric impurities in synthesized batches?

Methodological Answer:

Use a combination of:

- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients (retention time comparison against pure standards).

- 2D NMR (HSQC, HMBC) : To assign connectivity and rule out positional isomers.

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Advanced Question: What metabolic pathways or toxicity profiles should be considered when studying this compound in biological systems?

Methodological Answer:

Preliminary in vitro assays (hepatocyte microsomes) assess CYP450-mediated oxidation of the aldehyde to carboxylic acid. Toxicity screening includes:

- Ames Test : To detect mutagenicity.

- hERG Assay : For cardiac liability.

- Reactive Oxygen Species (ROS) Detection : Due to potential aldehyde-mediated oxidative stress. Always include glutathione (GSH) quenching controls in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.